molecular formula C6H10N4O2 B1417687 Imidazole-2-amidine acetate CAS No. 950685-49-1

Imidazole-2-amidine acetate

Cat. No.: B1417687
CAS No.: 950685-49-1
M. Wt: 170.17 g/mol
InChI Key: GHAMYQQBAIOVSC-UHFFFAOYSA-N
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Description

Imidazole-2-amidine acetate is a chemical compound that belongs to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, synthetic chemistry, and industrial processes.

Mechanism of Action

Target of Action

Imidazole-2-amidine acetate is a compound that interacts with several targets. The primary targets include various enzymes such as Monomeric sarcosine oxidase, Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase, and Myoglobin . These targets play crucial roles in various biological processes, contributing to the overall function and regulation of the organism.

Mode of Action

The interaction of this compound with its targets results in various changes. For instance, it can catalyze the oxidative demethylation of sarcosine and can also oxidize other secondary amino acids such as N-methyl-L-alanine . This interaction and the resulting changes contribute to the overall mode of action of this compound.

Biochemical Pathways

This compound affects several biochemical pathways. The imidazole group, a key component of this compound, is a structural moiety of purines and plays a central role in biological catalysis as part of the side-chain of histidine . The affected pathways and their downstream effects are integral to the compound’s overall function and impact on the organism.

Pharmacokinetics

The pharmacokinetics of this compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, significantly impact its bioavailability. Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of the imidazole containing compounds should be improved to a great extent . This helps to overcome the solubility problems of poorly soluble drug entities, enhancing the bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are diverse. The compound’s interaction with its targets and the subsequent changes it induces can lead to various outcomes at the molecular and cellular level. For instance, the oxidative demethylation of sarcosine and the oxidation of other secondary amino acids can result in changes in the metabolic processes of the organism .

Biochemical Analysis

Biochemical Properties

Imidazole-2-amidine acetate plays a crucial role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with histidine residues in proteins, which are essential for catalytic activity in many enzymes . The nature of these interactions often involves hydrogen bonding and coordination with metal ions, which can influence the enzyme’s activity and stability.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit certain signaling pathways by binding to specific receptors or enzymes, leading to altered gene expression and metabolic changes . These effects can vary depending on the cell type and the concentration of this compound used.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and either inhibit or activate them, depending on the context. For instance, it may inhibit enzyme activity by binding to the active site and preventing substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to significant changes in cell behavior and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain concentration is required to elicit a noticeable response . At high doses, toxic or adverse effects can occur, including cellular damage and disruption of normal metabolic processes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. For example, it can affect the activity of enzymes involved in the synthesis and degradation of nucleotides, amino acids, and other essential biomolecules . These interactions can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . The localization and accumulation of this compound can influence its activity and effectiveness in biochemical reactions.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, mitochondria, or other organelles where it can exert its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Imidazole-2-amidine acetate can be synthesized through several methods. One common approach involves the reaction of imidazole with cyanamide under acidic conditions to form imidazole-2-amidine, which is then treated with acetic acid to yield the acetate salt. Another method includes the cyclization of appropriate precursors such as nitriles or amidines in the presence of catalysts like zinc chloride or copper salts .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations, thereby enhancing efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Imidazole-2-amidine acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form imidazole-2-carboxamide.

    Reduction: Reduction reactions can convert it into imidazole-2-amine.

    Substitution: It can participate in nucleophilic substitution reactions, where the amidine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products Formed

The major products formed from these reactions include imidazole-2-carboxamide, imidazole-2-amine, and various substituted imidazole derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Imidazole-2-amidine acetate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: It serves as a ligand in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to imidazole-2-amidine acetate include:

  • Imidazole-2-carboxamide
  • Imidazole-2-amine
  • Imidazole-4,5-dicarboxamide

Uniqueness

This compound is unique due to its specific structural features and reactivity. Unlike other imidazole derivatives, it possesses an amidine group that can participate in a broader range of chemical reactions, making it a valuable intermediate in synthetic chemistry. Additionally, its acetate form enhances its solubility and stability, which is advantageous for various applications .

Properties

IUPAC Name

acetic acid;1H-imidazole-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4.C2H4O2/c5-3(6)4-7-1-2-8-4;1-2(3)4/h1-2H,(H3,5,6)(H,7,8);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAMYQQBAIOVSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CN=C(N1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30725517
Record name Acetic acid--1-(2H-imidazol-2-ylidene)methanediamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950685-49-1
Record name Acetic acid--1-(2H-imidazol-2-ylidene)methanediamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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